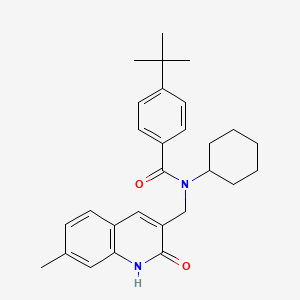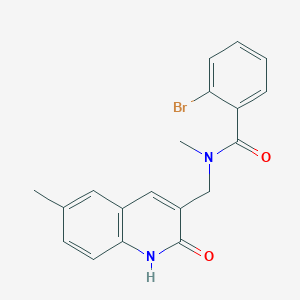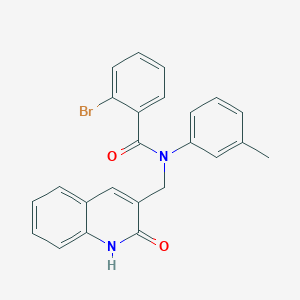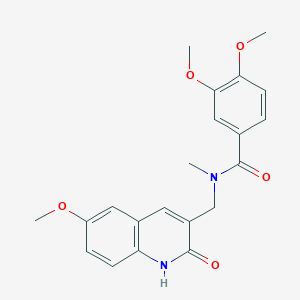![molecular formula C17H18Cl2N2O4S B7683927 N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide](/img/structure/B7683927.png)
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzyl ring, which is further substituted with dichloro groups The ethoxyphenyl and acetamide groups add to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-ethoxyphenylamine.
Formation of Sulfonamide: The 2,4-dichlorobenzyl chloride reacts with sulfamide under basic conditions to form the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves:
Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid, inhibiting the enzyme dihydropteroate synthase.
Molecular Targets: The primary target is the bacterial enzyme, leading to the inhibition of folic acid synthesis.
Pathways Involved: Disruption of folic acid synthesis pathways, which are crucial for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-methoxyphenyl}acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-phenyl}acetamide: Lacks the ethoxy group, leading to different chemical properties.
Uniqueness
N-{5-[(2,4-dichlorobenzyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to the presence of both ethoxy and acetamide groups, which contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methylsulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-17-7-6-14(9-16(17)21-11(2)22)26(23,24)20-10-12-4-5-13(18)8-15(12)19/h4-9,20H,3,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWYVJOFAWTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-nitrophenyl)acetamide](/img/structure/B7683862.png)

![2-methoxy-6-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B7683872.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7683884.png)

![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7683891.png)

![2-Ethoxy-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B7683911.png)
![N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]butanamide](/img/structure/B7683922.png)
![1-ethyl-4-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine](/img/structure/B7683923.png)
![N-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7683931.png)
![N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7683941.png)
